REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH2:5]([C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9])[CH3:6].Cl.C([O-])(=O)C.[Na+].[CH2:20]([CH:22](C(C)=O)[C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH3:21].[OH-].[K+]>C(O)C.O>[CH2:5]([C:7]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:8]=1[NH:9][C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[C:20]2[CH3:21])[CH3:6] |f:0.1,4.5,7.8|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
followed by addition of ice
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 3 h
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
The solution was kept overnight at 4° C.
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate and most of the solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
ADDITION
|
Details
|
The crude mixture was added dropwise to a solution of ethanolic HCl (50 mL) at 78° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at 78° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel eluting with ethyl acetate/hexane (3%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC=C2C(=C(NC12)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |